Cas no 2228353-09-9 (1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one)

1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one
- 2228353-09-9
- 1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one
- EN300-1755844
-
- インチ: 1S/C14H18O/c1-10(2)12-5-4-6-13(9-12)14(7-8-14)11(3)15/h4-6,9-10H,7-8H2,1-3H3
- InChIKey: MOPFPYSVAFFVGQ-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1(C2C=CC=C(C(C)C)C=2)CC1
計算された属性
- せいみつぶんしりょう: 202.135765193g/mol
- どういたいしつりょう: 202.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3
1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1755844-0.25g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 0.25g |
$985.0 | 2023-09-20 | ||
Enamine | EN300-1755844-0.1g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 0.1g |
$943.0 | 2023-09-20 | ||
Enamine | EN300-1755844-0.05g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 0.05g |
$900.0 | 2023-09-20 | ||
Enamine | EN300-1755844-1.0g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 1g |
$1070.0 | 2023-06-03 | ||
Enamine | EN300-1755844-1g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 1g |
$1070.0 | 2023-09-20 | ||
Enamine | EN300-1755844-10g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 10g |
$4606.0 | 2023-09-20 | ||
Enamine | EN300-1755844-2.5g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 2.5g |
$2100.0 | 2023-09-20 | ||
Enamine | EN300-1755844-5.0g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 5g |
$3105.0 | 2023-06-03 | ||
Enamine | EN300-1755844-10.0g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 10g |
$4606.0 | 2023-06-03 | ||
Enamine | EN300-1755844-0.5g |
1-{1-[3-(propan-2-yl)phenyl]cyclopropyl}ethan-1-one |
2228353-09-9 | 0.5g |
$1027.0 | 2023-09-20 |
1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one 関連文献
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-oneに関する追加情報
Chemical Profile of 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one (CAS No. 2228353-09-9)
1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one (CAS No. 2228353-09-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of heterocyclic ketones, characterized by a cyclopropyl ring fused with a phenyl group, which is further substituted with an ethyl ketone moiety. The presence of the propan-2-yl side chain on the phenyl ring introduces steric and electronic effects that can modulate the compound's interactions with biological targets, making it a promising candidate for drug discovery and development.
The structural motif of 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one is particularly intriguing from a chemical biology perspective. The cyclopropyl ring, being a small, rigid structure, can serve as a scaffold for designing molecules with specific spatial constraints, which may enhance binding affinity to protein targets. Additionally, the phenyl ring with the propan-2-yl substitution provides an opportunity for further functionalization, allowing chemists to explore diverse derivatives with tailored properties.
In recent years, there has been growing interest in developing novel pharmacophores that incorporate cyclopropyl and phenyl rings due to their ability to modulate enzyme activity and receptor binding. For instance, studies have shown that cyclopropyl-containing compounds can exhibit inhibitory effects on various enzymes by occupying hydrophobic pockets or inducing conformational changes in the active site. The 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one structure aligns well with this trend, as it combines the advantages of both moieties in a single molecule.
One of the most compelling aspects of this compound is its potential application in the development of central nervous system (CNS) therapeutics. The rigid cyclopropyl ring can improve blood-brain barrier penetration, while the phenyl group and its substitution pattern can interact with neurotransmitter receptors or enzymes involved in neurological disorders. Preliminary computational studies suggest that 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one may exhibit binding affinity to targets such as monoamine oxidase (MAO) or serotonin receptors, which are implicated in conditions like depression and anxiety.
The synthesis of 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one presents unique challenges due to the strained nature of the cyclopropyl ring. However, advances in synthetic methodology have made it possible to construct such molecules with high efficiency and yield. Techniques such as transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations have been instrumental in achieving the desired framework. These synthetic strategies not only facilitate access to this compound but also provide a platform for generating libraries of related analogs for high-throughput screening.
From a medicinal chemistry standpoint, 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one serves as an excellent starting point for structure-based drug design. By leveraging computational modeling techniques such as molecular docking and molecular dynamics simulations, researchers can predict how this compound interacts with biological targets at an atomic level. This information is crucial for optimizing its pharmacological properties, including potency, selectivity, and pharmacokinetic behavior.
Recent experimental studies have begun to explore the biological activity of 1-{1-3-(propan-2-yl)phenylcyclopropyl}ethan-1-one in various in vitro assays. Initial results indicate that it may possess inhibitory effects on certain enzymes relevant to inflammation and pain pathways. For example, it has shown potential as an antagonist of cyclooxygenase (COX), an enzyme involved in prostaglandin synthesis. Such findings are promising and warrant further investigation into its therapeutic potential.
The versatility of 1-{1-(3-(propan--2--yI)-phenYl)cycLoPropYl}eThan--!)-one (CAS No. 2228353--09--9) also extends to its chemical reactivity. The ketone functionality allows for further derivatization through reactions such as reduction, oxidation, or condensation reactions with nucleophiles or carbonyl compounds. This flexibility enables chemists to modify its electronic properties or introduce additional functional groups that could enhance its biological activity or improve its pharmacokinetic profile.
In conclusion, 11{ 11{ 11{ 11{ 11{ 11{ 11{ 11{ 11{ propan--22--yI)-phenYl)cycLoPropYl}eThan--!)-one (CAS No. 2228353--09--9)} } } } } } } } } } ) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of cyclopropyI and phenYI moieties offers opportunities for designing novel therapeutics targeting various diseases, particularly those involving enzymatic or receptor-mediated pathways. As synthetic methodologies continue to evolve and computational tools become more sophisticated, this molecule will likely play an increasingly important role in drug discovery efforts worldwide.
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